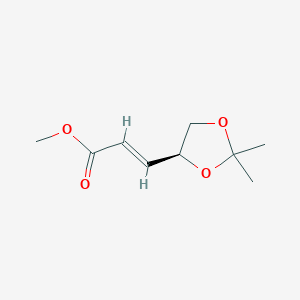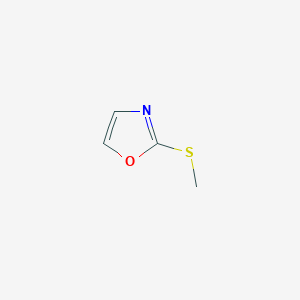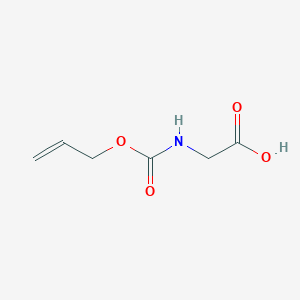
Allyloxycarbonylaminoacetic acid
描述
Allyloxycarbonylaminoacetic acid (Ala-Oca) is a synthetic amino acid derivative. It is a white crystalline powder with a molecular weight of 223.22 g/mol. Ala-Oca has been widely studied for its potential use in pharmaceuticals due to its unique properties.
作用机制
The mechanism of action of Allyloxycarbonylaminoacetic acid is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of cell growth and proliferation. This compound has also been shown to inhibit the activity of some proteases, which are enzymes involved in the breakdown of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and viruses. This compound has also been shown to have antioxidant properties and to protect cells from oxidative stress. In addition, this compound has been shown to improve cognitive function and to protect against neurodegeneration.
实验室实验的优点和局限性
One of the main advantages of Allyloxycarbonylaminoacetic acid is its stability under a wide range of conditions. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several potential future directions for research on Allyloxycarbonylaminoacetic acid. One area of research could focus on the development of new drugs based on this compound. Another area of research could focus on the use of this compound in the treatment of neurodegenerative disorders. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify new applications for this compound.
Conclusion:
This compound is a synthetic amino acid derivative that has been widely studied for its potential use in pharmaceuticals. It has been shown to have antitumor, antibacterial, and antiviral properties, as well as potential uses in the treatment of neurodegenerative disorders. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound. Further research is needed to fully understand the potential applications of this compound.
科学研究应用
Allyloxycarbonylaminoacetic acid has been extensively studied for its potential use in the development of new drugs. It has been shown to have antitumor, antibacterial, and antiviral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
生化分析
Biochemical Properties
Allyloxycarbonylaminoacetic acid is a colorless, crystalline solid . It is part of the α-amino acids, which means the amino group is attached to the α-carbon of the carboxylic acid . These amino acids play a crucial role in the structure and biological activity of proteins .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Similar compounds have been shown to influence various cellular processes. For instance, short-chain fatty acids, which are structurally similar to this compound, play important roles in the regulation of glucose metabolism and lipid metabolism .
Molecular Mechanism
Similar compounds, such as acetic acid, undergo a series of reactions involving protonation, nucleophilic attack, and deprotonation in their esterification process .
Temporal Effects in Laboratory Settings
A similar laboratory evolution strategy based on alternating cultivation cycles in the presence and absence of acetic acid conferred a selective advantage to constitutively acetic acid-tolerant mutants .
Metabolic Pathways
Similar compounds, such as acylcarnitines, are involved in the oxidative catabolism of fatty acids in mitochondria and peroxisomes .
Transport and Distribution
Amino acids, which are structurally similar to this compound, are transported in plants through transmembrane transport to synthesize proteins and carry out corresponding material metabolism and signal transduction .
Subcellular Localization
Rnas, which are structurally similar to this compound, can aggregate in distinct patterns within various cellular compartments .
属性
IUPAC Name |
2-(prop-2-enoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-2-3-11-6(10)7-4-5(8)9/h2H,1,3-4H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUQQBSUOAMEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474881 | |
| Record name | N-allyloxycarbonyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90711-56-1 | |
| Record name | N-allyloxycarbonyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(allyloxy)carbonyl]glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


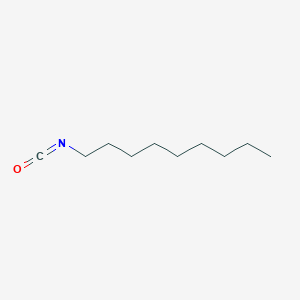

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B1600037.png)



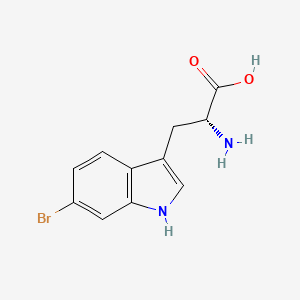
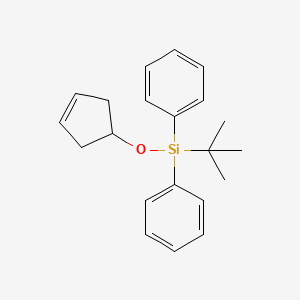

![2-(tert-Butyl)-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1600049.png)

![Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1600051.png)
